molecular formula C10H10FNO2 B12966358 4-Fluoro-N-(1-oxopropan-2-yl)benzamide

4-Fluoro-N-(1-oxopropan-2-yl)benzamide

Cat. No.: B12966358
M. Wt: 195.19 g/mol
InChI Key: LOHCPSHSSKGUBM-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-oxopropan-2-yl)benzamide is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with an appropriate amine under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves large-scale condensation reactions. These reactions are typically carried out at elevated temperatures and may use various catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-oxopropan-2-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-N-(1-oxopropan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-oxopropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(1-oxopropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-fluoro-N-(1-oxopropan-2-yl)benzamide

InChI

InChI=1S/C10H10FNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,14)

InChI Key

LOHCPSHSSKGUBM-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)NC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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